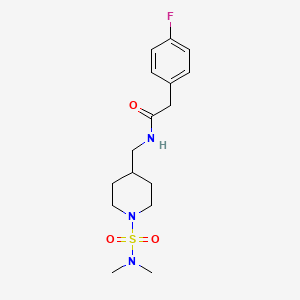
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide” is a synthetic organic compound that features a piperidine ring, a fluorophenyl group, and a dimethylsulfamoyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide” typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dimethylsulfamoyl Group: This step involves the reaction of the piperidine derivative with dimethylsulfamoyl chloride under basic conditions.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with acetic anhydride or a similar reagent to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the acetamide moiety.
Reduction: Reduction reactions could target the sulfonamide group or the fluorophenyl ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine or alcohol.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Research: The compound could be used to study the effects of sulfonamide and fluorophenyl groups on biological systems.
Industrial Applications: It might find use in the synthesis of more complex molecules or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action for this compound would depend on its specific biological targets. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The piperidine ring and fluorophenyl group are likely key to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-chlorophenyl)acetamide
- N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-bromophenyl)acetamide
Uniqueness
The presence of the fluorophenyl group in “N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide” may confer unique properties such as increased lipophilicity, metabolic stability, and specific binding interactions compared to its chloro- or bromo- analogs.
生物活性
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a dimethylsulfamoyl group and an acetamide moiety linked to a 4-fluorophenyl group. Its molecular formula is C15H22N2O2S, with a molecular weight of approximately 298.41 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C15H22N2O2S |
| Molecular Weight | 298.41 g/mol |
| CAS Number | 2034294-47-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It likely interacts with neurotransmitter receptors, influencing signaling pathways related to anxiety, pain, and inflammation.
Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. A study evaluated various piperidine derivatives for their efficacy in animal models of epilepsy. The results showed that certain derivatives demonstrated significant anticonvulsant activity, suggesting that this compound may also possess similar effects .
Anti-inflammatory Effects
Additionally, compounds with structural similarities have been reported to exhibit anti-inflammatory activity by modulating pathways such as nuclear factor kappa B (NFκB). This suggests that this compound could be explored for its potential in treating inflammatory conditions .
Case Studies and Research Findings
- Anticonvulsant Efficacy : In a study by Obniska et al., several piperidine derivatives were tested for their anticonvulsant properties. The findings indicated that lipophilic compounds showed enhanced activity, which may correlate with the structure of this compound .
- Anti-inflammatory Potential : Another study highlighted the role of thiazole derivatives in inhibiting inflammatory pathways. Given the structural similarities, it is plausible that the examined compound could exhibit comparable anti-inflammatory effects .
- Gastroprotective Activity : Research on related compounds demonstrated gastroprotective effects through histamine H2-receptor antagonism. This raises the possibility that this compound may also provide protective effects against gastric mucosal injury .
特性
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O3S/c1-19(2)24(22,23)20-9-7-14(8-10-20)12-18-16(21)11-13-3-5-15(17)6-4-13/h3-6,14H,7-12H2,1-2H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPGDECDUFHVGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)CC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













